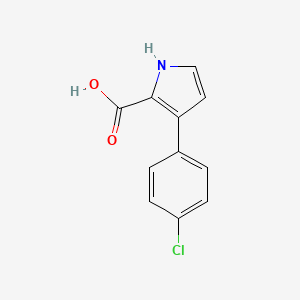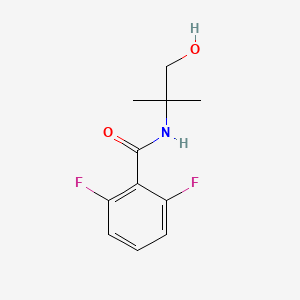
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
概要
説明
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hydroxy group attached to a 2-methylpropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidation: 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide
- Reduction: 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzylamine
- Substitution: Various substituted benzamides depending on the nucleophile used
科学的研究の応用
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets by participating in halogen bonding interactions.
類似化合物との比較
Similar Compounds
- 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-ethylpropan-2-yl)benzamide
- 2,6-difluoro-N-(1-hydroxy-2-methylbutan-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of the hydroxy group and the specific substitution pattern on the benzene ring. This structural arrangement allows for specific interactions with biological targets and can result in distinct pharmacological properties compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChIキー |
QWCOVJAVTCLFPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



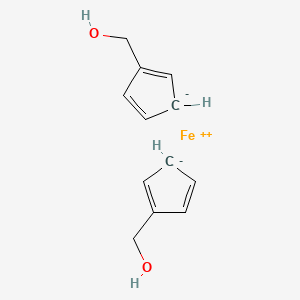
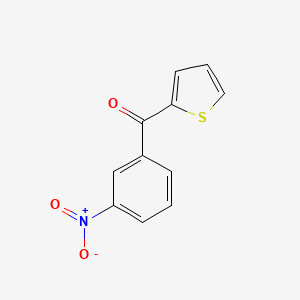
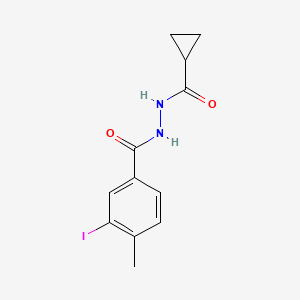
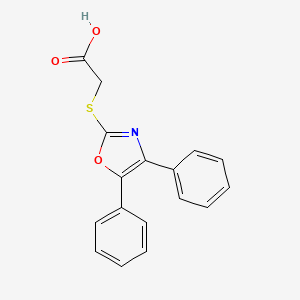



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)
